molecular formula C13H18ClNO B15206959 2-(3-Chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine

2-(3-Chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine

Cat. No.: B15206959
M. Wt: 239.74 g/mol
InChI Key: WWDQBUNNKAQUOV-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a chlorinated, methoxylated, and methylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenyl ring, followed by the formation of the pyrrolidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.

Scientific Research Applications

2-(3-Chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methoxy-5-methylphenyl)methanol
  • (3-Chloro-2-methoxy-5-methylphenyl)cyclopropylmethanone
  • (3-Chloro-2-methoxy-5-methylphenyl)boronic acid

Uniqueness

Compared to similar compounds, 2-(3-Chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(3-chloro-2-methoxy-5-methylphenyl)-4-methylpyrrolidine

InChI

InChI=1S/C13H18ClNO/c1-8-4-10(12-6-9(2)7-15-12)13(16-3)11(14)5-8/h4-5,9,12,15H,6-7H2,1-3H3

InChI Key

WWDQBUNNKAQUOV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=C(C(=CC(=C2)C)Cl)OC

Origin of Product

United States

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